A Technical Guide to Lanostane Triterpenoids: Unveiling the Therapeutic Potential of Ganoderic Acids and Related Compounds
A Technical Guide to Lanostane Triterpenoids: Unveiling the Therapeutic Potential of Ganoderic Acids and Related Compounds
Abstract
Lanostane-type triterpenoids represent a class of natural products with significant therapeutic potential, garnering substantial interest within the scientific and drug development communities. These tetracyclic triterpenoids, derived from lanosterol, are most notably abundant in the medicinal mushroom Ganoderma lucidum (Lingzhi or Reishi), where they are known as ganoderic acids. This guide provides an in-depth technical overview of these compounds, with a specific focus on their natural sources, biosynthesis, extraction, and purification methodologies. We will also delve into their diverse and potent biological activities, including their anticancer and anti-inflammatory properties, supported by mechanistic insights and quantitative data. While the vast majority of research centers on compounds from Ganoderma lucidum, we will also address related structures, such as Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-, which has been isolated from the root bark of Pseudolarix kaempferi. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the exploration of these promising natural products.
Introduction: The Lanostane Triterpenoids - A Profile of Bioactive Excellence
The lanostane triterpenoids are a diverse group of tetracyclic triterpenoids that originate from the cyclization of squalene to lanosterol.[1] While found in various fungi and plants, the most prolific and well-studied source is the basidiomycete fungus Ganoderma lucidum.[2] In this fungus, these compounds are collectively known as ganoderic acids (GAs), and they are largely responsible for the bitter taste and many of the medicinal properties attributed to this ancient remedy.[3]
Ganoderic acids are highly oxygenated lanostane derivatives, with over 150 distinct structures identified to date.[4] Their chemical diversity, stemming from various substitutions on the lanostane skeleton, gives rise to a broad spectrum of pharmacological activities.[5] A related compound, Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-, has been isolated from the root bark of Pseudolarix kaempferi, also known as Tu-Jin-Pi.[6] However, the predominant bioactive constituents of P. kaempferi are diterpenoids, with triterpenoids being less common.[7][8][9] Given the extensive body of research, this guide will primarily focus on the ganoderic acids from G. lucidum as the archetypal representatives of this class of compounds.
Natural Sources and Biosynthesis
The primary natural source of a rich diversity of lanostane triterpenoids is the fruiting body, mycelia, and spores of Ganoderma species, most notably G. lucidum.[2]
The Ganoderic Acid Biosynthetic Pathway
The biosynthesis of ganoderic acids follows the mevalonate (MVA) pathway, a fundamental route for the production of isoprenoids in eukaryotes.[10] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce lanosterol, the common precursor to all ganoderic acids.[11]
The key stages in the biosynthesis of ganoderic acids are:
-
Formation of Lanosterol: Two molecules of farnesyl pyrophosphate (FPP) condense to form squalene, which is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene by lanosterol synthase yields the foundational tetracyclic structure of lanosterol.[12]
-
Post-Lanosterol Modifications: The structural diversification of ganoderic acids arises from a series of post-lanosterol modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes.[13][14] These modifications include oxidations, reductions, and acetylations at various positions on the lanostane skeleton.[12] The intricate interplay of these enzymes results in the vast array of ganoderic acids observed in nature.
The regulation of ganoderic acid biosynthesis is complex and influenced by various factors, including genetic and environmental cues.[12] Key enzymes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and lanosterol synthase, are critical regulatory points.[10]
Figure 1: Simplified biosynthetic pathway of ganoderic acids from acetyl-CoA.
Extraction and Isolation Protocols
The efficient extraction and isolation of lanostane triterpenoids are paramount for their study and potential application. The choice of methodology depends on the desired scale, purity, and the specific compounds of interest.
Extraction Methodologies
A variety of techniques have been developed for the extraction of triterpenoids from G. lucidum. The selection of the optimal method involves a trade-off between extraction efficiency, time, cost, and environmental impact.
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Ethanol, Methanol, Acetone | High extraction efficiency. | Time-consuming, large solvent volume, potential for thermal degradation. |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | Reduced extraction time, lower solvent consumption, improved efficiency.[1] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample matrix rapidly. | Ethanol | Very short extraction times, reduced solvent usage. | Requires specialized equipment, potential for uneven heating. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol. | High selectivity, solvent-free extracts, environmentally friendly. | High initial equipment cost, complex operation. |
Table 1: Comparison of common extraction methods for ganoderic acids.
A Generalized Protocol for Laboratory-Scale Extraction and Fractionation
This protocol outlines a standard procedure for obtaining a triterpenoid-enriched fraction from dried G. lucidum fruiting bodies.
Step 1: Sample Preparation
-
Dry the fruiting bodies of G. lucidum at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Step 2: Solvent Extraction
-
Macerate the powdered G. lucidum with 95% ethanol (e.g., 1:10 w/v) at room temperature with agitation for 24 hours.
-
Filter the mixture and repeat the extraction on the residue two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 3: Liquid-Liquid Partitioning
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The triterpenoids will predominantly partition into the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to yield a triterpenoid-enriched extract.
Figure 2: General workflow for the extraction and fractionation of triterpenoids.
Purification and Isolation
The isolation of individual ganoderic acids from the enriched extract requires chromatographic techniques.
-
Column Chromatography: Silica gel and Sephadex LH-20 are commonly used for initial fractionation of the triterpenoid-enriched extract.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is the most effective method for the final purification and isolation of individual ganoderic acids.[15][16] A gradient elution system, typically involving acetonitrile and water with a small amount of acid (e.g., acetic acid or formic acid), is employed.
Biological Activities and Therapeutic Potential
Ganoderic acids exhibit a remarkable array of biological activities, making them attractive candidates for drug development.
Anticancer Activity
The anticancer effects of ganoderic acids are well-documented and are a primary focus of research.[4] They have been shown to inhibit proliferation, induce apoptosis, and suppress invasion and metastasis in a variety of cancer cell lines.[17]
Mechanisms of Action:
-
Cell Cycle Arrest: Ganoderic acids can induce cell cycle arrest at different phases, most commonly the G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[17]
-
Induction of Apoptosis: They can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This often involves the regulation of Bcl-2 family proteins and the activation of caspases.
-
Inhibition of Metastasis: Ganoderic acids have been shown to inhibit the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs) and modulating key signaling pathways involved in cell motility.[17]
-
Anti-angiogenesis: Some ganoderic acids can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
| Ganoderic Acid | Cancer Cell Line | Observed Effects |
| Ganoderic Acid A | Hepatocellular Carcinoma (HepG2, SMMC7721) | Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis, suppression of invasion.[17] |
| Ganoderic Acid A | Breast Cancer | Suppression of growth and invasiveness.[17] |
| Ganoderic Acid DM | Breast Cancer | Inhibition of cell proliferation, G1 cell cycle arrest, induction of DNA damage and apoptosis.[18][19] |
Table 2: Examples of the anticancer activities of specific ganoderic acids.
Figure 3: Key anticancer mechanisms of ganoderic acids.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Ganoderic acids have demonstrated potent anti-inflammatory effects.[20]
Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: Ganoderic acids can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[21][22]
-
Modulation of Signaling Pathways: A primary mechanism of their anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[23]
For instance, Ganoderic Acid A has been shown to attenuate lipopolysaccharide (LPS)-induced neuroinflammation in microglia.[21] It also mitigates IL-1β-induced inflammation in human nucleus pulposus cells by inhibiting the NF-κB pathway.[3]
Other Pharmacological Activities
In addition to their anticancer and anti-inflammatory properties, ganoderic acids have been reported to possess a range of other beneficial effects, including:
-
Hepatoprotective effects [24]
-
Antioxidant activity [25]
-
Immunomodulatory effects [2]
-
Antiviral activity
Future Perspectives and Conclusion
The lanostane triterpenoids, particularly the ganoderic acids from Ganoderma lucidum, represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their multifaceted mechanisms of action, especially in the context of cancer and inflammation, make them compelling candidates for further investigation and drug development.
Future research should focus on:
-
Elucidation of Structure-Activity Relationships: A deeper understanding of how specific structural features of ganoderic acids correlate with their biological activities will enable the rational design of more potent and selective analogs.
-
In Vivo Efficacy and Pharmacokinetics: While in vitro studies are abundant, more comprehensive in vivo studies are needed to validate their therapeutic efficacy and to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Synergistic Combinations: Investigating the potential of ganoderic acids in combination with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.[17]
-
Sustainable Production: Developing efficient and scalable methods for the production of specific ganoderic acids, either through optimized fermentation of G. lucidum or through synthetic biology approaches in heterologous hosts, will be crucial for their clinical translation.[13][14]
References
-
Wang, X., Sun, D., Tai, J., & Wang, L. (n.d.). Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells. Oncology Letters. Retrieved from [Link]
-
Ruan, W., Wei, Y., & Popovich, D. G. (2014). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Natural Product Research, 28(24), 2264–2272. Retrieved from [Link]
-
Radwan, F. F., Pérez, J. M., & Haque, A. (2011). Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer. Journal of Clinical & Cellular Immunology, 2(3), 114. Retrieved from [Link]
-
Qi, Y., Zhang, Y., & Li, Y. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Life, 14(10), 1339. Retrieved from [Link]
-
Lin, Y.-L., Chang, Y.-Y., Kuo, Y.-H., Shiao, M.-S., & Chen, C.-F. (n.d.). HPLC analysis of bioactive diterpenoids from the root bark of Pseudolarix kaempferi. Journal of Food and Drug Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram indicating the plausible anticancer activity of Ganoderic Acids. Retrieved from [Link]
-
Bryant, J. M., Bouchard, M., & Haque, A. (2016). Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. Journal of Cancer Science & Therapy, 8(8), 187–191. Retrieved from [Link]
-
Yang, S.-P., Wang, Y., Wu, Y., & Yue, J.-M. (2004). Chemical constituents from Pseudolarix kaempferi. Natural Product Research, 18(5), 439–446. Retrieved from [Link]
-
Liu, P., Guo, H., Wang, W., Zhang, J., Li, N., Han, J., Zhou, J., Hu, Y., Zhang, T., Liu, Z., & Guo, D. (2007). Cytotoxic diterpenoids from the bark of Pseudolarix kaempferi and their structure-activity relationships. Journal of Natural Products, 70(4), 533–537. Retrieved from [Link]
-
Dai, Z., Liu, Y., Zhang, X., & Liu, H. (2022). Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 106(2), 523–534. Retrieved from [Link]
-
Xu, Y., Zhang, L., Xu, J., & Wei, X. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. Molecules, 28(5), 2337. Retrieved from [Link]
-
Ren, A., Qin, L., & Shi, L. (2022). A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi. Frontiers in Microbiology, 13, 1018613. Retrieved from [Link]
-
Ruan, W., Wei, Y., & Popovich, D. G. (2014). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Natural Product Research, 28(24), 2264–2272. Retrieved from [Link]
-
Wan, B., Li, Y., Sun, S., Yang, Y., Lv, Y., Wang, L., Song, M., Chen, M., Wu, C., & Pan, H. (2021). Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor. Evidence-Based Complementary and Alternative Medicine, 2021, 6638061. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of Ganoderic acids A. Retrieved from [Link]
-
Qi, Y., Zhang, Y., & Li, Y. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Life (Basel, Switzerland), 14(10), 1339. Retrieved from [Link]
-
Li, N., Zhang, J., Guo, H., Liu, P., Wang, W., Han, J., & Guo, D. (2007). Characterization of diterpenoids in the bark of Pseudolarix kaempferi by HPLC-ESI/MSn. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 196–204. Retrieved from [Link]
-
Bryant, J. M., Bouchard, M., & Haque, A. (2016). Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. Journal of Cancer Science & Therapy, 8(8). Retrieved from [Link]
-
Dai, Z., Liu, Y., Huang, J., Zhang, X., & Liu, H. (2018). Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum. Biotechnology and Bioengineering, 115(7), 1842–1854. Retrieved from [Link]
-
FooDB. (n.d.). Ganoderic acid alpha. Retrieved from [Link]
-
ResearchGate. (n.d.). Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway. Retrieved from [Link]
-
Zhang, X., Xu, J., & Li, H. (2024). [Biosynthesis of ganoderic acid and its derivatives]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 49(24), 6937–6948. Retrieved from [Link]
-
Wang, Y., Gao, J., & Dai, H. (2023). Ganoderic Acid Ameliorates Ulcerative Colitis by Improving Intestinal Barrier Function via Gut Microbiota Modulation. Journal of Agricultural and Food Chemistry, 71(44), 16483–16497. Retrieved from [Link]
-
Sheng, F., Zhang, L., Wang, S., Yang, L., & Li, P. (2019). Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo. Nutrients, 12(1), 59. Retrieved from [Link]
-
ResearchGate. (n.d.). Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway. Retrieved from [Link]
-
Liu, Y., Zhang, J., & Fan, C. (2019). Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies with Sodium Acetate Supplementation. Molecules, 24(12), 2200. Retrieved from [Link]
-
Qi, Y., Zhang, Y., & Li, Y. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Life, 14(10), 1339. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ganoderic acid A. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Retrieved from [Link]
-
C. Heleno, S. A., Ferreira, I. C. F. R., & Calhelha, R. C. (2018). Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology. Food & Function, 9(2), 999–1010. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of Ganoderic acid A. Retrieved from [Link]
-
ResearchGate. (n.d.). Pseudoferic acids A–C, three novel triterpenoids from the root bark of Pseudolarix kaempferi. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (+)-23-Oxo-3,4-seco-lanosta-4(28),7(8),9(11),24(31)-tetraene-3,26-dicarboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3beta,17,20-trihydroxy-, gamma-lactone. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Chemical constituents from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic diterpenoids from the bark of Pseudolarix kaempferi and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 13. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [ouci.dntb.gov.ua]
- 21. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
